P2Y1-IN-16 is a compound that acts as a selective antagonist for the P2Y1 receptor, a member of the purinergic receptor family. These receptors play crucial roles in various physiological processes, including neurotransmission and inflammatory responses. The development of P2Y1-IN-16 is part of a broader effort to identify and synthesize novel ligands that can modulate P2Y1 receptor activity, potentially leading to therapeutic applications in conditions such as cancer and cardiovascular diseases.
P2Y1-IN-16 belongs to the class of compounds known as purinergic receptor antagonists. It has been synthesized and characterized in several studies focused on the structure-activity relationships of P2Y receptor ligands. The compound is derived from 1-indolinoalkyl 2-phenolic structures, which have been shown to exhibit significant biological activity against P2Y1 receptors .
The synthesis of P2Y1-IN-16 typically involves a multi-step process that includes the use of the Petasis borono-Mannich reaction. This method combines salicylaldehydes, indolines, and boronic acids to produce 1-indolinoalkyl 2-phenolic derivatives. The reaction conditions generally require heating at moderate temperatures (around 50 °C) for optimal yields. For instance, one study reported the synthesis of various derivatives with yields ranging from moderate to high, emphasizing the importance of reaction time and temperature in achieving desired products .
The molecular structure of P2Y1-IN-16 features a complex arrangement typical of purinergic receptor antagonists. It consists of a central indoline moiety linked to phenolic components, which contribute to its binding affinity and selectivity for the P2Y1 receptor.
P2Y1-IN-16 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions typical for the formation of indoline derivatives. The interactions with the P2Y1 receptor involve competitive binding assays that assess the compound's inhibitory effects on receptor-mediated signaling pathways.
P2Y1-IN-16 acts primarily as an antagonist at the P2Y1 receptor, inhibiting its activation by endogenous ligands such as adenosine diphosphate. This inhibition alters downstream signaling pathways that are typically mediated through G protein-coupled mechanisms. The compound’s effectiveness has been validated through calcium mobilization assays, demonstrating its ability to block receptor activation at nanomolar concentrations (IC50 values around 0.19 µM) .
P2Y1-IN-16 has potential applications in scientific research aimed at understanding purinergic signaling pathways. Its role as a selective antagonist makes it a valuable tool in studying conditions where P2Y1 receptor modulation may be beneficial, such as:
Furthermore, ongoing research may lead to its development into a therapeutic agent for various diseases linked to dysregulated purinergic signaling .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7